Dimethylallyl Pyrophosphate (triammonium salt)
Overview
Description
Dimethylallyl Pyrophosphate (DMAPP) is an intermediate in the biosynthesis of terpenes and terpenoids. The triammonium salt form of DMAPP plays a significant role in various biochemical pathways.
Synthesis Analysis
The synthesis of compounds related to DMAPP involves complex organic reactions. For instance, the synthesis of related dimethylaminomethyl-phenol derivatives is achieved through specific chemical processes, indicating the complexity of synthesizing such compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of DMAPP and its derivatives is characterized by specific bonding and geometric arrangements. For instance, compounds like tris(dimethylammonium) monochloride tetrachlorocuprate(II) display unique structural characteristics, indicative of the complexity of DMAPP-related molecules (Willett & Larsen, 1971).
Chemical Reactions and Properties
DMAPP and its related compounds participate in a variety of chemical reactions. For example, dimethylallylbenzyl ammonium chloride, a compound related to DMAPP, is synthesized from benzyl chloride and dimethylallylamine, demonstrating the reactivity of these types of molecules (Sun Chuan-guo, 2005).
Physical Properties Analysis
The physical properties of DMAPP-related compounds, such as crystal structures and hydrogen bonding, are significant. The crystal structure of tris(dimethylammonium) monochloride tetrachlorocuprate(II), for example, shows intricate details of molecular arrangement, which is likely reflective of DMAPP's physical characteristics (Willett & Larsen, 1971).
Chemical Properties Analysis
The chemical properties of DMAPP-related compounds are characterized by their interaction with other chemical entities. For instance, the study of anionic supramolecular polymers containing pyrrole anion dimers demonstrates the complex chemical behavior that can be expected from DMAPP derivatives (Gale et al., 2002).
Scientific Research Applications
Effects of Soil Temperature and Placement on Phosphorus Sources : Triammonium pyrophosphate was found to be less effective than monoammonium orthophosphate as a source of phosphorus for corn grown in cool soil. However, no difference in effectiveness was observed when applied to warm soil (Engelstad & Allen, 1971).
Characterization of Dimethylallyl Pyrophosphate Enzyme : A study on dimethylallyl pyrophosphate: L-tryptophan dimethylallyltransferase from Claviceps sp. SD58 revealed insights into the enzyme's structure and kinetic mechanism, showing mixed cooperativity for its substrates (Cress, Chayet, & Rilling, 1981).
Synthesis of Radiolabeled Allylic Isoprenoid Pyrophosphates : A new procedure for preparing [1-3H]allylic isoprenoid pyrophosphates was reported, introducing tritium into dimethylallyl alcohol and other compounds, which are essential for studying this class of metabolites (Davisson, Zabriskie, & Poulter, 1986).
Reactions of Triammonium Pyrophosphate in Indian Soils : Triammonium pyrophosphate reacted with different Indian soils to form several reaction products, identified through techniques like X-ray diffraction and infrared spectroscopy, providing insights into soil chemistry and fertilization (Yadav & Mistry, 1984).
Methylating Agents in Chemical Reactions : A study on 2-dimethylalkylammonium pyridinium and pyrimidinium ditriflate salts, which are powerful methylating agents, revealed their reactivity and applications in chemistry (Corr et al., 2009).
Analysis of Plasma Pyrophosphates : Research on quantifying pyrophosphates in plasma using liquid chromatography-tandem mass spectrometry highlighted the importance of these compounds in understanding the benefits of statins in cardiovascular diseases (Lee et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for DMAPP are not mentioned in the search results, it is a crucial intermediate in the biosynthesis of terpenes , which are a large and diverse class of organic compounds produced by a variety of plants, particularly conifers, and by some insects. They play a role in traditional herbal remedies and are under investigation for antibacterial, antineoplastic, and other pharmaceutical functions .
properties
IUPAC Name |
triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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